N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 282104-93-2
VCID: VC21326290
InChI: InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8 g/mol

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

CAS No.: 282104-93-2

Cat. No.: VC21326290

Molecular Formula: C17H16ClNO3

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide - 282104-93-2

Specification

CAS No. 282104-93-2
Molecular Formula C17H16ClNO3
Molecular Weight 317.8 g/mol
IUPAC Name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
Standard InChI Key XRNXRYYPIWPBSA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C

Introduction

Structural and Chemical Properties

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide belongs to the class of acetamides, which are derivatives of acetic acid where the hydrogen atom is replaced by an amine group. The compound possesses a distinct chemical structure with multiple functional groups that contribute to its physical and chemical properties.

Molecular Identification

The compound can be identified through various chemical parameters and identifiers as outlined in the table below:

ParameterValue
CAS Number282104-93-2
Molecular FormulaC₁₇H₁₆ClNO₃
Molecular Weight317.8 g/mol
InChIKeyXRNXRYYPIWPBSA-UHFFFAOYSA-N
PubChem CID720623

These identification parameters are essential for laboratory reference and research documentation .

Structural Features

The molecular structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide consists of several key components:

  • An acetylphenyl group with the acetyl moiety at the para position

  • An acetamide linkage connecting the main structural elements

  • A 4-chloro-2-methylphenoxy group attached to the acetamide portion

The SMILES notation for this compound is CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C, which represents its molecular architecture in a linear format .

Physical Properties and Analytical Characteristics

The physical properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide provide important information for identification, purification, and application purposes.

Spectroscopic Data

Mass spectrometry analysis of this compound yields several characteristic ionic species with their respective mass-to-charge ratios (m/z) and collision cross section (CCS) values as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺318.08916171.7
[M+Na]⁺340.07110185.7
[M+NH₄]⁺335.11570179.1
[M+K]⁺356.04504178.4
[M-H]⁻316.07460175.8
[M+Na-2H]⁻338.05655179.5
[M]⁺317.08133175.1
[M]⁻317.08243175.1

These predicted collision cross section values are particularly useful for identification and confirmation of the compound using ion mobility mass spectrometry techniques .

General Characteristics

The compound typically appears as a solid at room temperature, consistent with many acetamide derivatives of similar molecular weight. While specific information about its solubility profile is limited in the available literature, acetamide derivatives generally demonstrate moderate solubility in organic solvents such as acetone, dichloromethane, and dimethyl sulfoxide, with limited solubility in water.

Synthesis and Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves specific reaction pathways using appropriate precursors and reaction conditions.

General Synthetic Route

The typical synthetic pathway for this compound involves a reaction between 4-acetylphenylamine and 2-(4-chloro-2-methylphenoxy)acetic acid or its derivatives. The reaction proceeds through the formation of an amide bond between the amine group of 4-acetylphenylamine and the carboxylic acid group of the phenoxyacetic acid derivative.

Reaction Conditions

The synthesis generally requires the following conditions:

  • Appropriate solvents such as acetone or dichloromethane

  • Catalysts or bases to facilitate the amide bond formation

  • Controlled temperature and reaction time to optimize yield

  • Purification steps such as recrystallization or column chromatography

These reaction conditions are critical for obtaining the compound with high purity and yield.

Structural Analogues and Comparison

Several compounds share structural similarities with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, providing context for understanding its properties and potential applications.

Related Compounds

Two notable structural analogues include:

  • N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide (CID 538440): Differs by having a methyl group instead of a chloro-methyl substitution on the phenoxy ring

  • N-(4-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide (CID 1132496): Contains an additional chlorine atom at position 2 of the phenoxy ring

Comparative Analysis

The table below provides a comparative analysis of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamideC₁₇H₁₆ClNO₃317.8Reference compound
N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamideC₁₇H₁₇NO₃283.32Lacks chlorine atom
N-(4-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamideC₁₇H₁₅Cl₂NO₃352.2Contains additional chlorine atom

This comparative analysis highlights how subtle structural modifications can affect the molecular properties of these acetamide derivatives, potentially influencing their biological activities and applications .

Future Research Directions

The limited literature available on N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide indicates several promising avenues for future research.

Biological Activity Screening

Given the biological activities observed in structurally similar compounds, comprehensive screening for potential pharmacological effects is warranted. This could include evaluations for:

  • Anti-inflammatory properties

  • Enzyme inhibition capabilities

  • Anti-cancer activities

  • Bone metabolism effects, similar to those seen with NAPMA

Structure Optimization

The compound's structure presents multiple opportunities for chemical modification and optimization. Strategic alterations to the core structure could lead to derivatives with enhanced biological activities or improved physicochemical properties for specific applications.

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